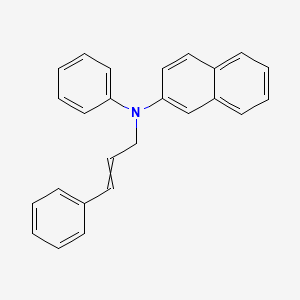
N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine: is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring substituted with a phenylprop-2-en-1-yl group and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine is used as a building block in organic synthesis. It is employed in the preparation of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
- N-Phenyl-N-(2-phenylethyl)naphthalen-2-amine
- N-Phenyl-N-(3-phenylpropyl)naphthalen-2-amine
- N-Phenyl-N-(3-phenylprop-2-yn-1-yl)naphthalen-2-amine
Uniqueness: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
195614-90-5 |
|---|---|
Fórmula molecular |
C25H21N |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-phenyl-N-(3-phenylprop-2-enyl)naphthalen-2-amine |
InChI |
InChI=1S/C25H21N/c1-3-10-21(11-4-1)12-9-19-26(24-15-5-2-6-16-24)25-18-17-22-13-7-8-14-23(22)20-25/h1-18,20H,19H2 |
Clave InChI |
DJTOODSBRFVTID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCN(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


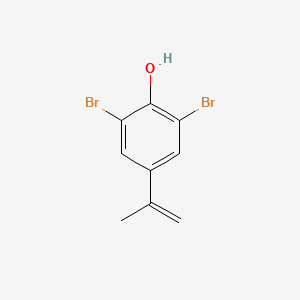
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
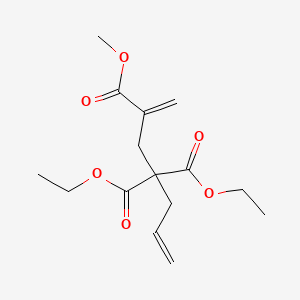

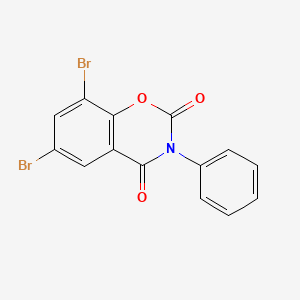
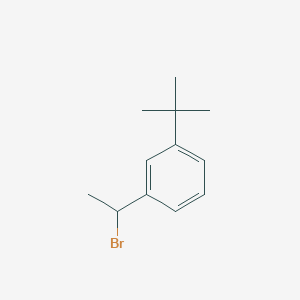
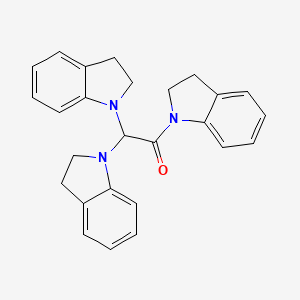
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
